1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde
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Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of homophthalic anhydride with imines, which allows for the closure of the isoquinoline ring in one step . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
1,2,3,4-Tetrahydroisoquinoline: This parent compound lacks the oxo and aldehyde functionalities, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-4,6-7H,5H2,(H,11,13) |
InChI Key |
KEGSYGBWUXUFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C=O |
Origin of Product |
United States |
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